N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine
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Overview
Description
N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 3-[(but-2-en-1-yl)oxy]-4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and 2-aminopyrimidine.
Formation of Intermediate: The 4-chloroaniline is reacted with but-2-en-1-ol in the presence of a base to form the intermediate 3-[(but-2-en-1-yl)oxy]-4-chloroaniline.
Coupling Reaction: The intermediate is then coupled with 2-aminopyrimidine under appropriate reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine), to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-{3-[(But-2-en-1-yl)oxy]-4-bromophenyl}pyrimidin-2-amine
- N-{3-[(But-2-en-1-yl)oxy]-4-fluorophenyl}pyrimidin-2-amine
Comparison:
- Uniqueness: The presence of the 4-chlorophenyl group in N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine imparts unique chemical and biological properties compared to its analogs with different halogen substitutions.
- Reactivity: The chlorine atom can influence the reactivity and selectivity of the compound in various chemical reactions.
- Biological Activity: The specific halogen substitution can affect the compound’s interaction with biological targets, potentially leading to differences in bioactivity and therapeutic potential.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
915774-20-8 |
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Molecular Formula |
C14H14ClN3O |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
N-(3-but-2-enoxy-4-chlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H14ClN3O/c1-2-3-9-19-13-10-11(5-6-12(13)15)18-14-16-7-4-8-17-14/h2-8,10H,9H2,1H3,(H,16,17,18) |
InChI Key |
IKLKFRGUCSXBRF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC1=C(C=CC(=C1)NC2=NC=CC=N2)Cl |
Origin of Product |
United States |
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